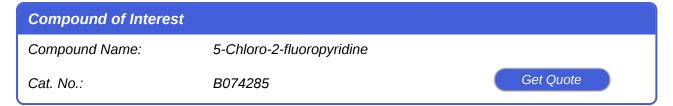


5-Chloro-2-fluoropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 5-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine is a pivotal halogenated heterocyclic compound widely utilized as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, make it an invaluable intermediate in the development of complex molecular architectures. This technical guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with its significant applications in the pharmaceutical and agrochemical industries. Detailed safety information and a visualization of its role in synthetic chemistry are also presented to offer a complete resource for laboratory professionals.

Chemical Identity and Physical Properties

5-Chloro-2-fluoropyridine is a yellow liquid at room temperature.[1] Its fundamental identifiers and physical characteristics are summarized below for quick reference.

Table 1: Chemical Identifiers for 5-Chloro-2-fluoropyridine



Identifier	Value
CAS Number	1480-65-5[2][3]
Molecular Formula	C₅H₃CIFN[2][3]
Molecular Weight	131.54 g/mol [2][3]
IUPAC Name	5-chloro-2-fluoropyridine
SMILES String	Fc1ccc(Cl)cn1[2][3]
InChI	1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H[2][3]
InChlKey	ZULRQGBHWBQPFE-UHFFFAOYSA-N[2][3]
MDL Number	MFCD04112513[2][3]

Table 2: Physical Properties of 5-Chloro-2-fluoropyridine

Property	Value
Physical Form	Liquid[4]
Appearance	Yellow Liquid[5]
Density	1.311 g/mL at 25 °C[2][3]
Boiling Point	158 °C at 760 mmHg
88-89 °C at 100 mmHg[4]	
Melting Point	Not Available
Refractive Index (n20/D)	1.498[2][3]
Flash Point	52.2 °C (126.0 °F) - closed cup[2][3]
Water Solubility	Not Available

Chemical Reactivity and Applications

The synthetic utility of **5-Chloro-2-fluoropyridine** stems from the differential reactivity of its two halogen substituents. The fluorine and chlorine atoms serve as reactive sites, or "handles," for

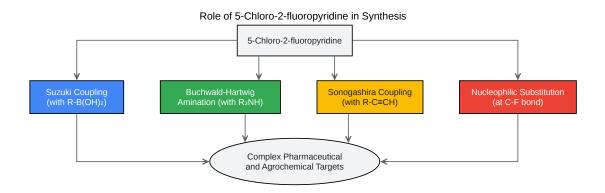


a variety of organic transformations, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.[5]

This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] Its pyridine core is a common scaffold in medicinal chemistry, and the attached halogens allow for precise molecular engineering.

Key reactions involving **5-Chloro-2-fluoropyridine** include:

- Suzuki Coupling: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids.[5]
- Sonogashira Coupling: The chloro-substituent can be coupled with terminal alkynes.[5]
- Buchwald-Hartwig Amination: The C-Cl bond is a suitable site for the formation of C-N bonds.[5]
- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, facilitates the displacement of the fluorine by various nucleophiles.





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Caption: Synthetic pathways enabled by **5-Chloro-2-fluoropyridine**.

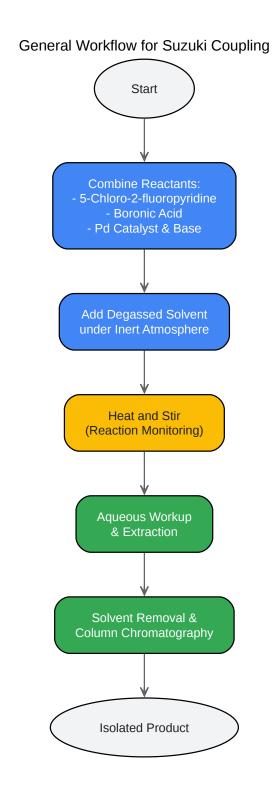
Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, a general workflow for a cross-coupling reaction, such as a Suzuki coupling, is outlined below.

General Protocol for a Suzuki Cross-Coupling Reaction:

- Inert Atmosphere: To an oven-dried flask, add **5-Chloro-2-fluoropyridine**, the desired boronic acid (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
- Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent (such as a mixture of toluene and water, or dioxane) is added via syringe.
- Reaction: The reaction mixture is heated (typically between 80-110 °C) and stirred for a
 period determined by reaction monitoring (e.g., by TLC or GC-MS), which can range from a
 few hours to overnight.
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the desired coupled product.





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Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.



Spectroscopic Data

Characterization of **5-Chloro-2-fluoropyridine** and its reaction products relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns dictated by H-H and H-F coupling constants.
 - ¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbons in the pyridine ring, with their chemical shifts influenced by the attached halogen atoms. C-F coupling is also a key feature.
 - ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, and C=N stretching within the aromatic ring, as well as bands corresponding to the C-F and C-Cl bonds.
- Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) and a characteristic M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Safety and Handling

5-Chloro-2-fluoropyridine is a hazardous chemical and must be handled with appropriate safety precautions.[6][7]

Table 3: GHS Hazard and Safety Information



Category	Information
Pictograms	GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark)[2]
Signal Word	Danger[2][3]
Hazard Statements	H226: Flammable liquid and vapor.[7]
H302: Harmful if swallowed.[7]	
H315: Causes skin irritation.[7]	
H318: Causes serious eye damage.[7]	-
H335: May cause respiratory irritation.[7]	-
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]	
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]	
Personal Protective Equipment (PPE)	Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) should be used.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Storage	Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly closed and store locked up.[6][8]

Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before



handling this chemical.[8]

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